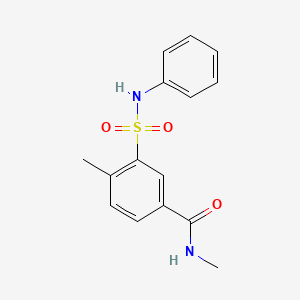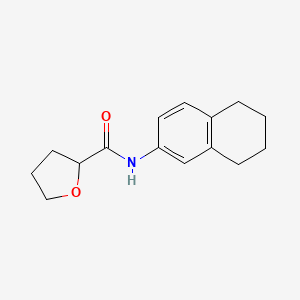
3-(anilinosulfonyl)-N,4-dimethylbenzamide
描述
3-(Anilinosulfonyl)-N,4-dimethylbenzamide, also known as GW 9662, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is a small molecule that is widely used in scientific research to investigate the role of PPARs in various biological processes.
作用机制
3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 selectively antagonizes PPARs by binding to their ligand-binding domain and preventing the activation of these receptors by their endogenous ligands. This results in the inhibition of downstream signaling pathways that are regulated by PPARs, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 are dependent on the specific biological process being studied. In general, the selective antagonism of PPARs by 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 has been shown to have a variety of effects on lipid and glucose metabolism, inflammation, and cell differentiation. For example, 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 has been shown to inhibit adipocyte differentiation and reduce adipogenesis in vitro. It has also been shown to reduce insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
The advantages of using 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in lab experiments include its high selectivity for PPARs and its ability to selectively antagonize these receptors without affecting other nuclear receptors. This allows researchers to study the specific role of PPARs in various biological processes without the confounding effects of other nuclear receptors. The limitations of using 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in lab experiments include its relatively low potency and its potential for off-target effects at high concentrations.
未来方向
There are many potential future directions for the use of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in scientific research. One area of interest is the role of PPARs in the regulation of inflammation and immunity. Another area of interest is the use of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 as a therapeutic agent for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, the development of more potent and selective PPAR antagonists may lead to new insights into the function of these receptors and their potential as therapeutic targets.
Conclusion
In conclusion, 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 is a selective PPAR antagonist that is widely used in scientific research to investigate the role of PPARs in various biological processes. Its selective antagonism of PPARs has been shown to be a useful tool for studying the function of these receptors in vitro and in vivo. While there are limitations to its use in lab experiments, the future directions for the use of 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 in scientific research are numerous and exciting.
科学研究应用
3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 is widely used in scientific research to investigate the role of PPARs in various biological processes. PPARs are a family of nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. The selective antagonism of PPARs by 3-(anilinosulfonyl)-N,4-dimethylbenzamide 9662 has been shown to be a useful tool for studying the function of these receptors in vitro and in vivo.
属性
IUPAC Name |
N,4-dimethyl-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-8-9-12(15(18)16-2)10-14(11)21(19,20)17-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUNLSMYROOLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4441521.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441526.png)
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441537.png)
![8-(4-morpholinylsulfonyl)-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B4441541.png)
![N-(3-chlorophenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4441545.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-furamide](/img/structure/B4441550.png)
![4-(4-cyclohexyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4441565.png)
![N,N-diethyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441571.png)
![2-[1-(3,4-difluorobenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B4441580.png)
![N-1-adamantyl-3-aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441581.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4441592.png)

![N-(2,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441615.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)-1-piperidinecarboxylate](/img/structure/B4441616.png)